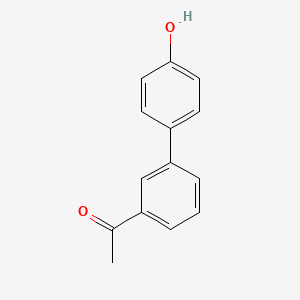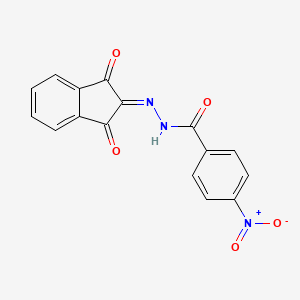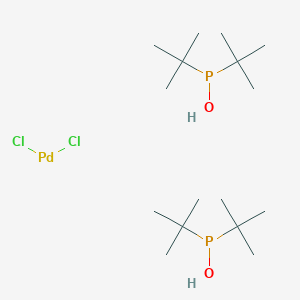
Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-)
描述
Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) is a complex organometallic compound with the molecular formula C16H38Cl2O2P2Pd
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of palladium chloride (PdCl2) with di-t-butylphosphine (P(t-Bu)3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of POPd may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: POPd can undergo various types of reactions, including:
Oxidation: POPd can be oxidized to form palladium(IV) complexes.
Reduction: POPd can act as a reducing agent in certain reactions.
Substitution: POPd can undergo ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) are commonly used.
Substitution: Various ligands such as phosphines, amines, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Palladium(IV) complexes.
Reduction: Reduced palladium species.
Substitution: Palladium complexes with different ligands.
科学研究应用
POPd is extensively used in scientific research due to its unique properties and versatility:
Catalysis: POPd is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Material Science: POPd is employed in the synthesis of advanced materials, such as nanomaterials and polymers.
Biology and Medicine: POPd is utilized in the development of diagnostic tools and therapeutic agents.
Environmental Science: POPd is applied in the removal of pollutants and the development of green chemistry processes.
作用机制
The mechanism by which POPd exerts its effects depends on the specific application:
Catalysis: POPd acts as a catalyst by coordinating to substrates and facilitating the formation of intermediates and transition states.
Material Science: POPd interacts with other chemical species to form stable structures and enhance material properties.
Biology and Medicine: POPd interacts with biological targets, such as enzymes and receptors, to modulate biological processes.
Environmental Science: POPd interacts with pollutants, facilitating their degradation or removal.
相似化合物的比较
POPd is compared with other similar compounds, such as:
Palladium(II) acetate (Pd(OAc)2): POPd is more stable and less prone to oxidation compared to Pd(OAc)2.
Palladium(II) chloride (PdCl2): POPd has better solubility and reactivity compared to PdCl2.
Palladium(0) complexes: POPd offers better control over reaction conditions and selectivity compared to palladium(0) complexes.
属性
IUPAC Name |
ditert-butylphosphinous acid;dichloropalladium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19OP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*9H,1-6H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSVHPCHXCOYTG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38Cl2O2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391683-95-7 | |
| Record name | Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


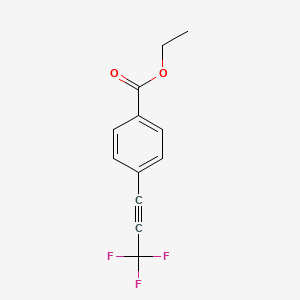
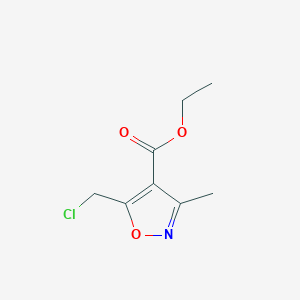

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)
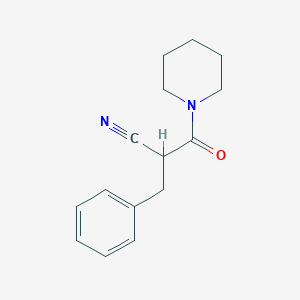
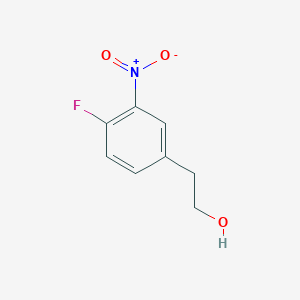
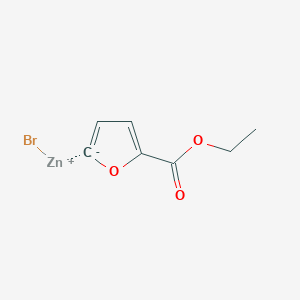
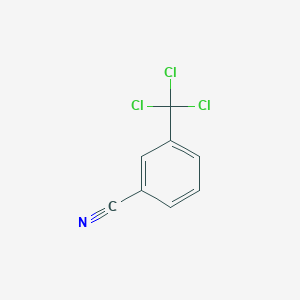
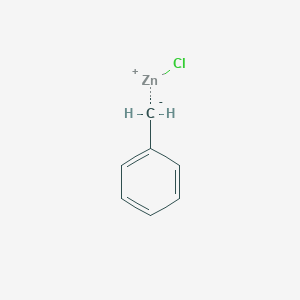

![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
